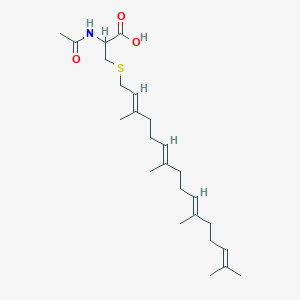![molecular formula C6H4IN3O B152598 5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one CAS No. 135352-71-5](/img/structure/B152598.png)
5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one is a derivative of the pyrrolopyrimidine family, which is a class of heterocyclic compounds that have been extensively studied for their potential pharmaceutical applications. These compounds are characterized by a fused pyrrole and pyrimidine ring system, which can be further substituted to enhance their biological activity.
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidin-4(7H)-one derivatives can be achieved through various methods. For instance, the synthesis of 2,4-disubstituted 6-aryl-7H-pyrrolo[3,2-d]pyrimidin-7-one 5-oxides involves the introduction of alkylamino or dialkylamino moieties at the 2 position of the pyrimidine ring, which has been shown to increase antiproliferative activity . Another approach is the one-pot synthesis of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, which avoids the use of excess Raney nickel and is considered environmentally benign . These methods demonstrate the versatility in synthesizing pyrrolopyrimidine derivatives, which can be tailored for specific biological activities.
Molecular Structure Analysis
The molecular structure of pyrrolo[2,3-d]pyrimidin-4(7H)-one derivatives is crucial for their biological activity. The presence of substituents on the pyrimidine ring, such as chloro, methyl, or iodo groups, can significantly influence the compound's reactivity and interaction with biological targets. For example, the introduction of a 5-iodo substituent could potentially enhance the compound's ability to interact with enzymes or receptors within the cell .
Chemical Reactions Analysis
Pyrrolo[2,3-d]pyrimidin-4(7H)-one derivatives undergo various chemical reactions that are essential for their biological function. For instance, the reactivity of 4-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones towards different reagents has been studied, revealing their potential as analgesic and anti-inflammatory agents . Additionally, the selective displacement of halogen in the synthesis of 7-(β-D-Arabinofuranosyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates the compound's versatility in nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolo[2,3-d]pyrimidin-4(7H)-one derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's pharmacokinetic profile. The introduction of different substituents can alter these properties, thereby affecting the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics .
Aplicaciones Científicas De Investigación
-
Pharmaceutical Research
- The compound “5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one” is used as a pharmaceutical intermediate . It’s often used in the synthesis of various drugs .
- The methods of application or experimental procedures involve chemical reactions under controlled conditions . The specific procedures can vary depending on the desired end product.
- The outcomes of these procedures are new compounds that can be used in the development of various pharmaceuticals .
-
Anti-Rheumatoid Activity
- The compound is used in the development and validation of Quantitative Structure-Activity Relationship (QSAR) analysis . This software was explored for pharmacophore optimization of the pyrrolo-pyrimidine nucleus for anti-rheumatoid activity .
- The methods of application involve computational chemistry and molecular modeling .
- The outcomes of these studies can lead to the development of more effective treatments for rheumatoid arthritis .
-
Synthesis of Tubercidin Analogs
- The compound is used in the synthesis of 4-alkylamino-7-methyl analogs of tubercidin . Tubercidin and its analogs show pronounced cytotoxic activity .
- The methods of application involve chemical reactions under controlled conditions . The specific procedures can vary depending on the desired end product.
- The outcomes of these procedures are new compounds that can be used in the development of various pharmaceuticals .
-
JAK1 Selective Inhibitor
- The compound is used in the development of a JAK1 selective inhibitor . JAK1 is a type of protein that is involved in the signaling pathway for the immune response .
- The methods of application involve chemical reactions under controlled conditions . The specific procedures can vary depending on the desired end product.
- The outcomes of these procedures are new compounds that can be used in the development of various pharmaceuticals .
-
Synthetic Intermediate of Kinase Inhibitors
- The compound has been used as a synthetic intermediate of pyrrolo[2,3-d]pyrimidin-based derivative kinase inhibitors . These inhibitors can be used in the treatment of various diseases, including cancer .
- The methods of application involve chemical reactions under controlled conditions . The specific procedures can vary depending on the desired end product.
- The outcomes of these procedures are new compounds that can be used in the development of various pharmaceuticals .
-
Radiation Protection
- The compound is part of a survey of compounds for radiation protection . This involves studying the compound’s properties and how it interacts with radiation .
- The methods of application involve chemical reactions under controlled conditions . The specific procedures can vary depending on the desired end product.
- The outcomes of these procedures are new compounds that can be used in the development of various pharmaceuticals .
Direcciones Futuras
Propiedades
IUPAC Name |
5-iodo-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3O/c7-3-1-8-5-4(3)6(11)10-2-9-5/h1-2H,(H2,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYIUMOXLCMESH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=CNC2=O)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447357 |
Source


|
| Record name | 5-Iodo-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one | |
CAS RN |
135352-71-5 |
Source


|
| Record name | 5-Iodo-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B152516.png)






![3-Bromo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B152535.png)
![2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B152538.png)

![3-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B152543.png)
![3-bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B152548.png)
